10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Overview
Description
The compound "10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one" is a complex organic molecule It belongs to the family of chromene derivatives, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one" involves multi-step organic reactions. A common synthetic route includes the cyclization of suitable precursors under controlled conditions, followed by methoxylation to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production requires optimization of reaction conditions to ensure high yield and purity. This involves using advanced techniques like continuous flow reactors, which offer precise control over reaction parameters and can be scaled up efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound undergoes various chemical reactions including:
Oxidation: Converts to more oxidized derivatives under mild oxidizing agents.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Grignard reagents, halogens under specific catalysis.
Major Products Formed
The major products formed from these reactions vary but can include oxidized derivatives, reduced forms, and substituted analogs with varying degrees of biological activity.
Scientific Research Applications
This compound's applications in scientific research are broad, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.
Medicine: Potential use in the development of new pharmaceutical drugs.
Industry: Applications in material science for the synthesis of novel polymers and nanomaterials.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The pathways influenced by this compound can vary based on its structural modifications, affecting cellular processes like signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, "10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one" stands out due to its unique methoxy and dimethyl substitutions which confer distinct reactivity and biological activity.
List of Similar Compounds
7-Methoxy-2,2-dimethylchromene
2,2-Dimethyl-3,4-dihydrocoumarin
10-Methoxy-2,2-dimethylpyranochromene
Properties
IUPAC Name |
9-methoxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2)8-7-12-13(22-18)9-14(20-3)15-10-5-4-6-11(10)17(19)21-16(12)15/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBJTPVUMRHRST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OC)C4=C(CCC4)C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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